molecular formula C15H17NO5 B8752173 2-Methyl 1-(phenylmethyl) 4-oxo-1,2-piperidinedicarboxylate

2-Methyl 1-(phenylmethyl) 4-oxo-1,2-piperidinedicarboxylate

Cat. No. B8752173
M. Wt: 291.30 g/mol
InChI Key: ZTEZLYGMEVNTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl 1-(phenylmethyl) 4-oxo-1,2-piperidinedicarboxylate is a useful research compound. Its molecular formula is C15H17NO5 and its molecular weight is 291.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl 1-(phenylmethyl) 4-oxo-1,2-piperidinedicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl 1-(phenylmethyl) 4-oxo-1,2-piperidinedicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Methyl 1-(phenylmethyl) 4-oxo-1,2-piperidinedicarboxylate

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

1-O-benzyl 2-O-methyl 4-oxopiperidine-1,2-dicarboxylate

InChI

InChI=1S/C15H17NO5/c1-20-14(18)13-9-12(17)7-8-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3

InChI Key

ZTEZLYGMEVNTLQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(=O)CCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 500 ml flask, flamed dry under N2 was added CH2Cl2 (65 mL) followed by oxalyl chloride (5.2 mL, 59.6 mmol). After cooling the reaction mixture to −78° C., dimethyl sulfoxide (8.4 mL, 118.4 mmol) was added, followed by 1-benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate, 13b, (8.6 g, 29.2 mmol) in CH2Cl2 (65 mL). The reaction was allowed to stir at −78° C. for 45 min. To the mixture was added triethylamine (24.4 mL, 175.1 mmol) and the mixture was allowed to warm to room temperature. The reaction mixture was diluted with CH2Cl2 and 1N HCl. The layers were separated and the aqueous phase was re-extracted with CH2Cl2. The combined organic phases were washed with water, dried over MgSO4, filtered and evaporated to dryness. The crude was purified by silica gel chromatography (30-50% EtOAc/hexanes) to give the desired product, 13c.
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5.2 mL
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8.4 mL
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8.6 g
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24.4 mL
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65 mL
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